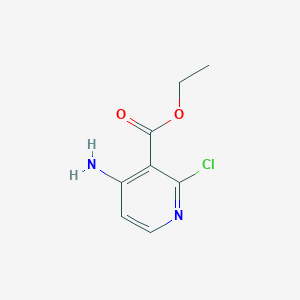

Ethyl 4-amino-2-chloronicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Photovoltaic Properties and Device Fabrication

Photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including compounds with structural similarities to Ethyl 4-amino-2-chloronicotinate, have been investigated for their applications in organic–inorganic photodiode fabrication. The study highlights the potential of these compounds in developing efficient photodiodes, which are crucial for converting light into electrical energy in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Anticancer Agents Synthesis

Research into the synthesis of potential anticancer agents has explored the use of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, involving chloro and amino substituted nicotinates similar to Ethyl 4-amino-2-chloronicotinate. These studies demonstrate the compound's utility in developing new chemotherapeutic agents with potential effects on cancer cell proliferation and survival (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Biosynthesis of Chiral Intermediates

The biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs, showcases the application of Ethyl 4-amino-2-chloronicotinate-related compounds in producing enantiopure intermediates for pharmaceuticals. This process emphasizes the role of biocatalysis in achieving high yield and enantioselectivity, crucial for the production of statins and other chiral medications (Ye, Ouyang, & Ying, 2011).

Environmental and Corrosion Studies

Investigations into the environmental behavior and degradation pathways of UV filters, including ethyl-4-aminobenzoate, provide insights into the ecological impacts and fate of Ethyl 4-amino-2-chloronicotinate analogues. Such studies are essential for understanding the persistence and transformation of chemical compounds in natural waters, contributing to environmental protection and sustainability efforts (Li, Sang, Chow, Law, Guo, & Leung, 2017).

Synthesis and Application in Organic Chemistry

The mediated electrochemical reduction of oxygen to hydrogen peroxide demonstrates the versatility of Ethyl 4-amino-2-chloronicotinate-related compounds in facilitating chemical reactions. This application highlights the potential for using these compounds in synthetic chemistry and industrial processes, contributing to advancements in chemical synthesis and material science (Calabrese, Buchanan, & Wrighton, 1983).

properties

IUPAC Name |

ethyl 4-amino-2-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRJMFYAQBWRSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-2-chloronicotinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2646262.png)

![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2646275.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2646276.png)

![N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2646280.png)

![4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile](/img/structure/B2646283.png)

![3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2646284.png)